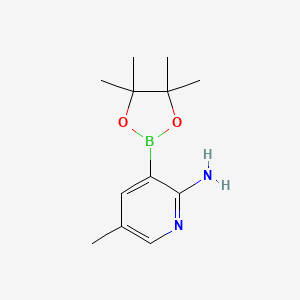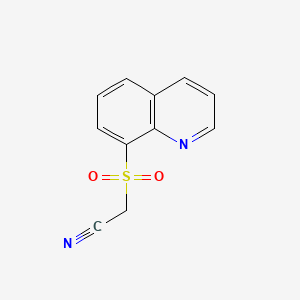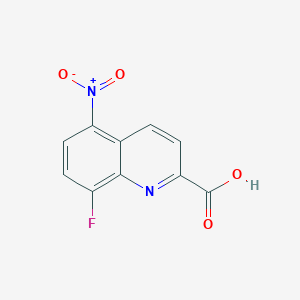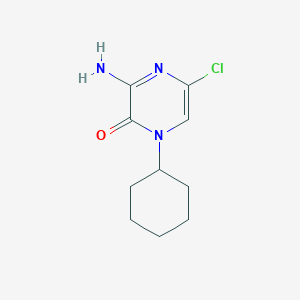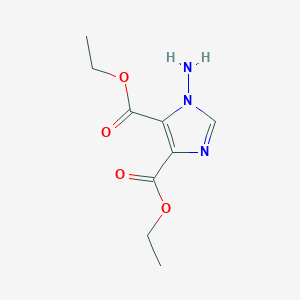
7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid is a compound belonging to the class of organic compounds known as chromones. Chromones are compounds containing a benzopyran-4-one moiety. This compound has been detected in green vegetables and is a potential biomarker for the consumption of these foods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with various reagents. One method involves converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt, which then reacts with 3-chloropentane-2,4-dione to afford the desired product . Another method involves the reaction of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid with methanol and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(7-Hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone ring structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, methanol, and various diazonium salts. Reaction conditions typically involve heating and refluxing to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various chromone derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
2-(7-Hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The chromone ring structure allows it to interact with enzymes and receptors in biological systems, leading to its diverse biological activities. For example, chromone derivatives have been shown to inhibit enzymes involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid include:
- 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid 7-glucoside
- 2-Methyl-5-carboxymethyl-7-hydroxychromone
Uniqueness
What sets 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid apart from similar compounds is its specific acetic acid moiety, which can influence its solubility, reactivity, and biological activity. This unique structure allows it to participate in specific reactions and exhibit distinct biological properties compared to other chromone derivatives .
Properties
CAS No. |
94356-34-0 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
2-(7-hydroxy-2-methyl-4-oxochromen-5-yl)acetic acid |
InChI |
InChI=1S/C12H10O5/c1-6-2-9(14)12-7(4-11(15)16)3-8(13)5-10(12)17-6/h2-3,5,13H,4H2,1H3,(H,15,16) |
InChI Key |
AWGUDSPRBOCEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)O)CC(=O)O |
melting_point |
263.5 - 265 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Aminoethyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11877487.png)


![1-(3'-Chloro-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B11877505.png)
![3-(4-Fluorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11877507.png)
